molecular formula C20H19ClN2O5 B2561545 Methyl 6-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251584-05-0

Methyl 6-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2561545
M. Wt: 402.83
InChI Key: UEJXXJYEYSTMKU-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It belongs to the class of quinolones, which are bicyclic compounds containing a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

Quinolones display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . The exact structure of this compound would need to be determined through methods such as X-ray crystallography.


Chemical Reactions Analysis

Quinolones can undergo a variety of chemical reactions, including dehydration and cyclization . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted.

Scientific Research Applications

Chemical Synthesis and Protecting Groups

One area of research focuses on the development of new oxidatively removable carboxy protecting groups. For example, 2,6-Dimethoxybenzyl esters, structurally similar to the dimethoxybenzyl component of the requested compound, have been studied for their ease of oxidation to generate corresponding carboxylic acids under specific conditions (Kim & Misco, 1985). This research is fundamental for the synthesis of complex organic molecules, providing insights into the manipulation of functional groups for the development of pharmaceuticals and materials.

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds are crucial in medicinal chemistry. For instance, the preparation of 2-Benzopyrylium salts through acylation demonstrates the versatility of using carboxylic acid derivatives in synthesizing complex heterocycles, which could include quinoline derivatives similar to the compound (Kuznetsov, Pruchkin, & Dorofeenko, 1977). These methods contribute to the development of new molecules with potential applications in drug discovery and organic electronics.

Antioxidant Properties and Biological Activity

Research on compounds with similar structures, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), shows significant antioxidant properties. These studies highlight the potential of structurally related quinoline derivatives in serving as antioxidants, which could have implications in preventing oxidative stress-related diseases (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Synthesis and Cytotoxic Activity

Investigations into the synthesis and biological activity of isoquinoline derivatives, including studies on their cytotoxic activity against various cancer cell lines, are relevant to understanding the potential therapeutic applications of the compound . Research into 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives reveals their promising cytotoxic activity, offering insights into the design of novel anticancer agents (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Future Directions

Quinolones are a focus of research due to their interesting pharmaceutical and biological activities . Future research could explore the synthesis of new quinolone derivatives, their potential biological activities, and their applications in drug research and development.

properties

IUPAC Name

methyl 6-chloro-4-[(3,4-dimethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-26-15-7-4-11(8-16(15)27-2)10-22-18-13-9-12(21)5-6-14(13)23-19(24)17(18)20(25)28-3/h4-9H,10H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJXXJYEYSTMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

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